molecular formula C14H22N2O2S B8644213 C-[1-(2-phenyl-ethanesulfonyl)-piperidin-4-yl]-methylamine

C-[1-(2-phenyl-ethanesulfonyl)-piperidin-4-yl]-methylamine

Cat. No. B8644213
M. Wt: 282.40 g/mol
InChI Key: KLPGAGFVEHPRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259157B2

Procedure details

A mixture of 2.5 g of [1-(2-phenyl-ethenesulfonyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester, 1 g of 20% palladium hydroxide on carbon, 200 mL of methanol and 50 mL of tetrahydrofuran were shaken under 50 psi of hydrogen for 2 days at rt. The catalyst was filtered off and washed with 250 mL of methanol. Concentration under reduced pressure gave the C-[1-(2-phenyl-ethanesulfonyl)-piperidin-4-yl]-methylamine as a white solid.
Name
[1-(2-phenyl-ethenesulfonyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][CH:12]1[CH2:17][CH2:16][N:15]([S:18]([CH:21]=[CH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)(=[O:20])=[O:19])[CH2:14][CH2:13]1)C1C=CC=CC=1.CO.[H][H]>[OH-].[OH-].[Pd+2].O1CCCC1>[C:23]1([CH2:22][CH2:21][S:18]([N:15]2[CH2:14][CH2:13][CH:12]([CH2:11][NH2:10])[CH2:17][CH2:16]2)(=[O:19])=[O:20])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4.5|

Inputs

Step One
Name
[1-(2-phenyl-ethenesulfonyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC1CCN(CC1)S(=O)(=O)C=CC1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with 250 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCS(=O)(=O)N1CCC(CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.